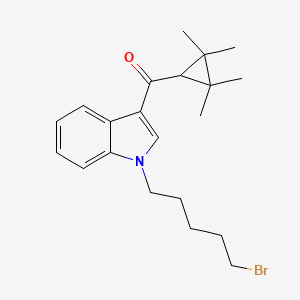
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt is a chemical compound with the molecular formula C15H15NaO6S and a molecular weight of 346.33 g/mol . It is a derivative of hydroxytyrosol, which is a phenolic compound commonly found in olive oil. This compound is of interest due to its potential biological activities and applications in various fields of research.
Applications De Recherche Scientifique
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt typically involves the protection of the hydroxyl groups of hydroxytyrosol, followed by sulfonation and subsequent deprotection. The general steps are as follows:
Protection of Hydroxy Groups: Hydroxytyrosol is first protected by benzylation to form 4-O-Benzyl-3-hydroxytyrosol.
Sulfonation: The protected hydroxytyrosol is then subjected to sulfonation using a sulfonating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group.
Deprotection: Finally, the benzyl protecting group is removed under hydrogenation conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for sulfonation and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfate group can be reduced under specific conditions to yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for the reduction of the sulfate group.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzylated ketones or aldehydes.
Reduction: Formation of benzylated alcohols.
Substitution: Formation of benzylated derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of 4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Neuroprotective Effects: It can protect neurons from oxidative damage and apoptosis, potentially through the activation of signaling pathways such as the Nrf2 pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxytyrosol: The parent compound, known for its potent antioxidant properties.
Tyrosol: A related phenolic compound with similar but less potent biological activities.
4-O-Benzyl-3-hydroxy Tyrosol: The intermediate in the synthesis of the sulfate salt, with similar chemical properties but different biological activities.
Uniqueness
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt is unique due to the presence of both benzyl and sulfate groups, which confer distinct chemical and biological properties. The sulfate group enhances its solubility and potential interactions with biological molecules, while the benzyl group provides stability and facilitates further chemical modifications.
Propriétés
Numéro CAS |
1797987-18-8 |
|---|---|
Formule moléculaire |
C15H15NaO6S |
Poids moléculaire |
346.329 |
Nom IUPAC |
sodium;[5-(2-hydroxyethyl)-2-phenylmethoxyphenyl] sulfate |
InChI |
InChI=1S/C15H16O6S.Na/c16-9-8-12-6-7-14(15(10-12)21-22(17,18)19)20-11-13-4-2-1-3-5-13;/h1-7,10,16H,8-9,11H2,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
RYKRJVGINWNIEO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)OS(=O)(=O)[O-].[Na+] |
Synonymes |
2-(3-Sulfooxy-4-benzyloxyphenyl)ethanol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)

![(1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic Acid 2-(tert-Butyl) Ester 1-Methyl Ester](/img/structure/B590438.png)

![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)

![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)
